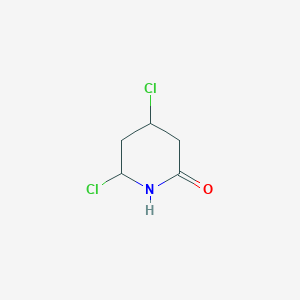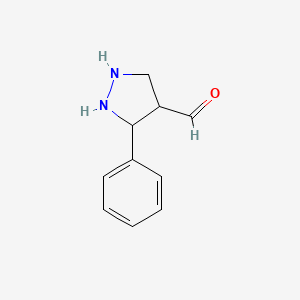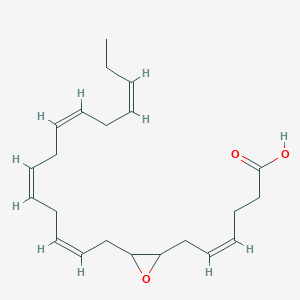
7(8)-EpDPE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7(8)-EpDPE, also known as 7(8)-Epoxyeicosapentaenoic acid, is an epoxide derivative of eicosapentaenoic acid, a type of omega-3 fatty acid. This compound is of significant interest due to its potential biological activities and roles in various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7(8)-Epoxyeicosapentaenoic acid typically involves the epoxidation of eicosapentaenoic acid. This can be achieved using peracids such as m-chloroperoxybenzoic acid under controlled conditions to ensure the selective formation of the epoxide ring at the 7(8) position.
Industrial Production Methods
Industrial production of 7(8)-Epoxyeicosapentaenoic acid may involve large-scale epoxidation processes using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7(8)-Epoxyeicosapentaenoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Formed through reduction of the epoxide ring.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
7(8)-Epoxyeicosapentaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Wirkmechanismus
The mechanism of action of 7(8)-Epoxyeicosapentaenoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation.
Pathways Involved: It can modulate the expression of genes involved in inflammatory responses and cell cycle regulation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
7(8)-Epoxyeicosapentaenoic acid can be compared with other similar compounds such as:
Epoxyeicosatrienoic acids (EETs): These are epoxide derivatives of arachidonic acid and have similar biological activities.
Epoxydocosapentaenoic acids (EpDPEs): These are epoxide derivatives of docosapentaenoic acid and share similar structural features and biological functions.
Uniqueness
7(8)-Epoxyeicosapentaenoic acid is unique due to its specific epoxide position and its derivation from eicosapentaenoic acid, which imparts distinct biological properties compared to other epoxide derivatives.
Eigenschaften
Molekularformel |
C22H32O3 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(Z)-6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hex-4-enoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12-15,20-21H,2,5,8,11,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-,15-13- |
InChI-Schlüssel |
OHYKIJBTVXMLKX-MPQBXPHNSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)C/C=C\CCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC1C(O1)CC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




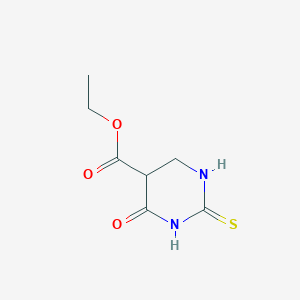
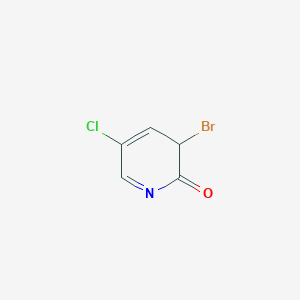
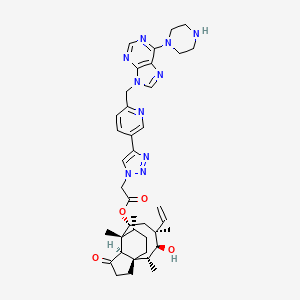
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
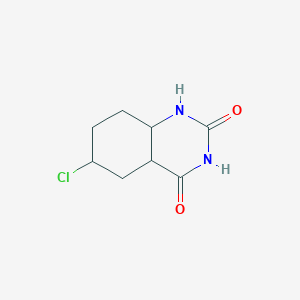
![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
![6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)
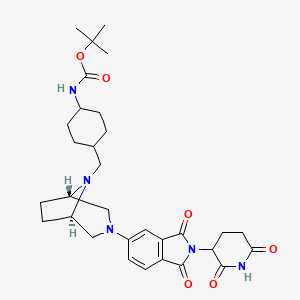

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)
